Naphthalene, 2,7-bis(2-propynyloxy)-

Description

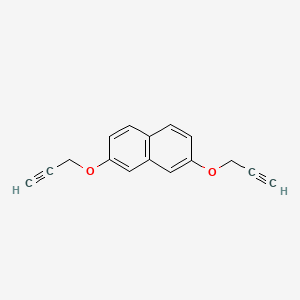

Naphthalene, 2,7-bis(2-propynyloxy)- (CAS: 20009-44-3) is a naphthalene derivative substituted at the 2- and 7-positions with propynyloxy groups (OCH₂C≡CH). Its molecular formula is C₁₄H₁₀O₂, with a linear alkyne moiety in each substituent, enabling unique reactivity such as participation in click chemistry or cross-coupling reactions . The compound is synthesized via nucleophilic substitution, where naphthol derivatives react with propargyl bromide in the presence of K₂CO₃ in DMF, forming ether linkages . This synthesis mirrors methods for related alkynyloxy-naphthalenes, though positional isomerism (e.g., 2,6- vs. 2,7-substitution) significantly impacts properties .

Properties

CAS No. |

20009-44-3 |

|---|---|

Molecular Formula |

C16H12O2 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

2,7-bis(prop-2-ynoxy)naphthalene |

InChI |

InChI=1S/C16H12O2/c1-3-9-17-15-7-5-13-6-8-16(18-10-4-2)12-14(13)11-15/h1-2,5-8,11-12H,9-10H2 |

InChI Key |

MTMDDUQOOHMEJH-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=CC2=C(C=C1)C=CC(=C2)OCC#C |

Origin of Product |

United States |

Comparison with Similar Compounds

2,6-Bis(prop-2-ynyloxy)naphthalene (CAS: Not specified)

- Structural Differences : Substitution at the 2,6-positions introduces steric and electronic variations. The 2,6-isomer exhibits a distorted naphthalene ring geometry due to closer proximity of substituents, as observed in crystallographic studies .

- Synthetic Challenges : The 2,6-isomer was unintentionally formed during attempts to synthesize coordination polymers, highlighting the sensitivity of regioselectivity to reaction conditions .

- Applications : Positional isomers may serve distinct roles in materials science; the 2,7-isomer’s linear symmetry could favor polymer backbone integration, while the 2,6-isomer might enhance steric hindrance in supramolecular assemblies.

1,7-Bis(2-propynyloxy)naphthalene (CAS: 20009-42-1)

- Substitution Pattern : Substitution at 1,7-positions creates a meta-like arrangement, reducing conjugation compared to the para-oriented 2,7-isomer. This affects electronic transitions and UV absorption profiles .

- Reactivity : The 1-position’s proximity to the naphthalene ring’s edge may increase susceptibility to oxidative degradation compared to the 2,7-derivative.

Table 1: Positional Isomer Comparison

Comparison with Substituent Variants

Dimethyl 2,7-Naphthalenedicarboxylate (CAS: 2549-47-5)

- Functional Groups : Replaces propynyloxy with ester groups (COOCH₃).

- Polarity and Solubility : Higher polarity due to ester moieties increases water solubility compared to the hydrophobic propynyloxy derivative .

- Applications : Used in polymer synthesis (e.g., polyesters), whereas the propynyloxy variant’s alkynes enable functionalization in conductive materials .

2,7-Dimethoxynaphthalene (CAS: Not specified)

- Electronic Effects : Methoxy groups are electron-donating, enhancing naphthalene’s aromatic π-system reactivity. Propynyloxy groups, in contrast, are weakly electron-withdrawing due to sp-hybridized carbons.

- Melting Point : 2,7-Dimethoxynaphthalene melts at 138°C , whereas the propynyloxy analog’s melting point is likely lower due to reduced crystallinity from bulky substituents.

Table 2: Substituent Effects

Functional Group Comparisons

Acetohydrazide Derivatives (e.g., 2,2'-(Naphthalene-2,7-diylbis(oxy))bis(acetohydrazide))

Brominated Derivatives (e.g., 2,7-Bis(bromomethyl)naphthalene)

- Reactivity : Bromomethyl groups facilitate polymerization or nucleophilic substitution, unlike the alkyne-driven reactivity of propynyloxy groups .

- Synthetic Steps : Brominated derivatives require multi-step synthesis (e.g., Wohl-Ziegler bromination) , whereas propynyloxy compounds are synthesized in fewer steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.